2-Bromo-4-chloro-1-(difluoromethoxy)benzene

Übersicht

Beschreibung

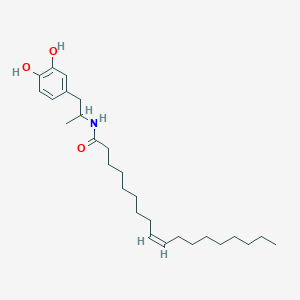

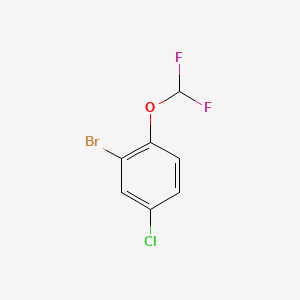

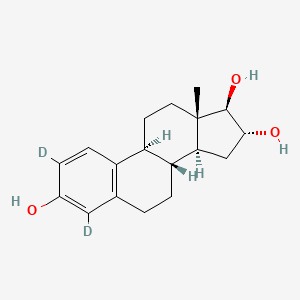

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-chloro-1-(difluoromethoxy)benzene is 1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H . This indicates that the molecule consists of a benzene ring with bromo, chloro, and difluoromethoxy substituents.Physical And Chemical Properties Analysis

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 257.46 .Wissenschaftliche Forschungsanwendungen

Reagent in Organic Synthesis : This compound has been utilized as a reagent in organic synthesis, particularly in the context of halogenation and metalation reactions. For instance, in the study of halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts, 2-bromo-4-iodo-1,3,5-trimethylbenzene was prepared, demonstrating its utility in creating halogenated compounds (Bovonsombat & Mcnelis, 1993).

Intermediate in Pharmaceutical Synthesis : This compound has been used as an intermediate in the synthesis of pharmaceuticals. For example, it was involved in the preparation of novel non-peptide CCR5 antagonists, indicating its role in the development of new therapeutic agents (Cheng De-ju, 2015).

Structural Analysis in Crystallography : Its derivatives have been used in crystal structure analysis to understand molecular conformations and interactions, as evidenced by the study of 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue (Jotani et al., 2019).

Study of Dioxin Formation : Research has also explored its role in the formation of bromochlorodibenzo-p-dioxins and dibenzofurans, contributing to the understanding of environmental pollutants and their formation mechanisms (Evans & Dellinger, 2006).

Materials Chemistry : It's used in the synthesis of materials with specific properties. For example, a study on the sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene demonstrated the formation of unique compounds with potential applications in materials science (Dmowski et al., 2009).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRGUUPMGQRCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673297 | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

CAS RN |

1214348-81-8 | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)